
N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Wissenschaftliche Forschungsanwendungen
Antiviral Research
- N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide derivatives have been explored as potential antiviral agents. For instance, certain pyrrolidine carboxamide compounds have shown promise as anti-human immunodeficiency virus (HIV) non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).
Antibacterial and Antifungal Research
- Pyrrolidine-3-carboxamide derivatives have been studied for their antibacterial and antifungal activities. Some compounds in this class have shown significant inhibitory effects against various bacterial and fungal species (Desai et al., 2011).
Drug Design and Development
- These compounds have been utilized in drug design and development, particularly in the synthesis of various chemical libraries. For example, a library of pyrrolidine carboxamide derivatives was created for potential therapeutic applications (Črček et al., 2012).
Enzyme Inhibition
- Certain derivatives of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been identified as potent enzyme inhibitors. They have been used in the study of enzyme kinetics and mechanisms, leading to the development of potential therapeutic agents (Schroeder et al., 2009).
Synthesis of Heterocycles
- These compounds play a significant role in the synthesis of various heterocyclic compounds. This includes the creation of new pharmacophores and the development of novel synthetic routes for potential drug molecules (Chu et al., 2021).
Pharmaceutical Research
- N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide and its derivatives have been extensively used in pharmaceutical research. Their unique structural features have been leveraged in the design and synthesis of compounds with potential therapeutic effects (Hadida et al., 2014).
Wirkmechanismus
Target of Action
Related compounds such as n-(2-hydroxyphenyl)acetamide (na-2) have been studied for their effects on glioblastoma cells .
Mode of Action
Na-2 has been shown to induce apoptosis in human glioblastoma cell lines when used alone or in combination with temozolomide (tmz), a chemotherapeutic agent . The apoptosis induction was associated with an increased ratio of Bax to Bcl-2 and active Caspase-3 expression .
Biochemical Pathways
Related compounds like na-2 have been shown to affect the rank/rankl signaling pathway, which plays a crucial role in the progression of diseases like rheumatoid arthritis .
Pharmacokinetics
For instance, decoquinate derivatives have shown improved kinetic solubilities compared to the parental compound and were metabolically stable in vitro .
Result of Action
Related compounds like na-2 have been shown to inhibit the growth of u87 glioblastoma cells in a dose-dependent manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, although specific studies on this compound are lacking. It’s known that factors such as ph, temperature, and presence of other substances can affect the stability and efficacy of similar compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-15-9-5-4-8-14(15)18-17(22)12-10-16(21)19(11-12)13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQDFPUOQWATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Fluoroquinazolin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3005492.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3005495.png)


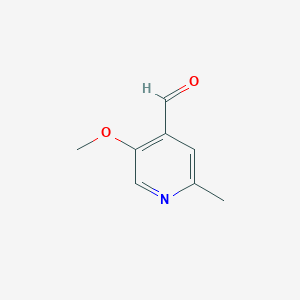

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)
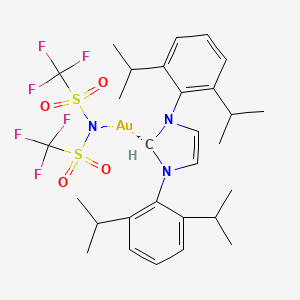
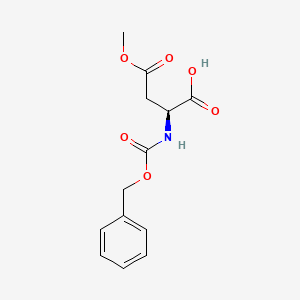
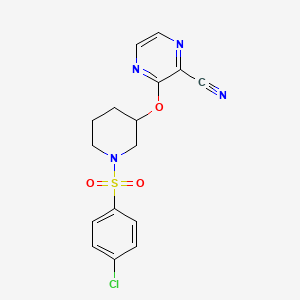
![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)
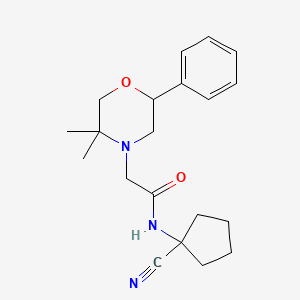
![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005515.png)